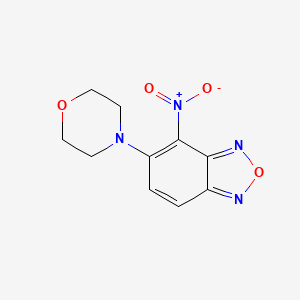![molecular formula C32H23NO3 B4930818 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate, also known as BPAP, is a chemical compound that has gained significant attention in the field of neuroscience research. BPAP is a non-amphetamine stimulant that has been found to have potential therapeutic applications in the treatment of various neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate is not fully understood, but it is believed to act as a dopamine receptor agonist. 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has been found to increase dopamine release in the brain, which is thought to be responsible for its stimulant effects. It has also been found to increase the expression of neurotrophic factors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to increased wakefulness and alertness. 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has also been found to enhance memory and learning, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has a number of advantages for use in lab experiments. It is a non-amphetamine stimulant, which means that it does not have the same potential for abuse as other stimulants such as amphetamines. It has also been found to have minimal side effects, making it a safe compound to work with. However, there are also limitations to using 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its effects may vary depending on the dose and the route of administration, which can make it difficult to compare results across studies.
Direcciones Futuras
There are a number of future directions for research on 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to fully understand its mechanism of action and to determine the optimal dose and route of administration for therapeutic use. Additionally, more research is needed to explore its potential use in enhancing cognitive function and improving memory and learning.
Métodos De Síntesis
The synthesis of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate involves the reaction of 4-biphenylcarbonyl chloride with 4-aminophenyl 4-biphenylcarboxylate in the presence of a base. The resulting product is then purified through crystallization. This synthesis method has been successfully replicated in various studies, and the purity of the final product has been confirmed through analytical techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have neuroprotective effects, and has shown promise in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has also been studied for its potential use in improving cognitive function, and has been found to enhance memory and learning in animal models.
Propiedades
IUPAC Name |
[4-[(4-phenylbenzoyl)amino]phenyl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23NO3/c34-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)33-29-19-21-30(22-20-29)36-32(35)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMRQXSXEQKCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930754.png)
![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)
![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)
